N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound characterized by the presence of furan, thiophene, and sulfonamide functional groups
Preparation Methods
The synthesis of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan and thiophene intermediates: These intermediates are synthesized through standard organic reactions such as Friedel-Crafts acylation or Vilsmeier-Haack reaction.
Sulfonylation: The intermediates undergo sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Coupling Reaction: The sulfonylated intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Chemical Reactions Analysis
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonyl group.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]THIOPHENE-2-SULFONAMIDE can be compared with similar compounds such as:
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide: This compound has a phenyl group instead of a thienyl group, which affects its chemical properties and applications.
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide:
This compound stands out due to its unique combination of furan, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S4/c16-23(17,13-5-2-8-21-13)12(11-4-1-7-20-11)10-15-24(18,19)14-6-3-9-22-14/h1-9,12,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPHQPAMQUEPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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